2-(2-Bromoethyl)furan
CAS No.: 123217-93-6
Cat. No.: VC3795224
Molecular Formula: C6H7BrO
Molecular Weight: 175.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123217-93-6 |
|---|---|
| Molecular Formula | C6H7BrO |
| Molecular Weight | 175.02 g/mol |
| IUPAC Name | 2-(2-bromoethyl)furan |
| Standard InChI | InChI=1S/C6H7BrO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2 |
| Standard InChI Key | GHXHSSXMCLDXLI-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CCBr |
| Canonical SMILES | C1=COC(=C1)CCBr |
Introduction
Synthesis and Production
Industrial and Laboratory-Scale Synthesis
The synthesis of 2-(2-bromoethyl)furan typically involves the bromination of 2-ethylfuran under controlled conditions. In laboratory settings, this is achieved by reacting 2-ethylfuran with bromine (Br₂) in nonpolar solvents such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction proceeds via radical or electrophilic pathways, depending on the initiation method, with yields optimized by maintaining temperatures between 0–25°C to minimize side reactions like over-bromination or ring opening. Industrial production often employs continuous flow reactors to enhance scalability and safety, as bromine’s volatility and toxicity necessitate stringent process controls.
Key Synthetic Challenges
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Selectivity: Ensuring mono-bromination at the ethyl group requires precise stoichiometry and reaction time.
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Purification: Separation from unreacted starting materials and di-brominated byproducts is achieved via fractional distillation or column chromatography.
Chemical Reactivity and Functionalization
Nucleophilic Substitution Reactions
The bromoethyl group undergoes Sₙ2 reactions with a wide range of nucleophiles, enabling the synthesis of substituted furan derivatives. For example:
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Amines: React to form 2-(2-aminoethyl)furan derivatives, which serve as precursors to bioactive molecules.
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Thiols: Yield thioether-functionalized furans, useful in polymer chemistry.
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Alkoxides: Produce 2-(2-alkoxyethyl)furans, intermediates for fragrances and pharmaceuticals.
Cyclization and Ring-Opening Reactions
Intramolecular cyclizations with diketones or enolates generate fused bicyclic structures, such as tetrahydrobenzofuranones, which are valuable in natural product synthesis. For instance, reaction with cyclohexane-1,3-dione under basic conditions forms a six-membered lactone fused to the furan ring.
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed couplings, including:
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Suzuki-Miyaura Coupling: With aryl boronic acids to form biaryl-furan hybrids.
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Heck Reaction: With alkenes to produce alkenylfurans, which are key motifs in materials science.
Redox Transformations
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Oxidation: Treatment with KMnO₄/H₂SO₄ oxidizes the furan ring to a γ-lactone, while catalytic hydrogenation (H₂/Pd-C) reduces the bromoethyl group to an ethyl chain.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the bromoethyl group to ethylene, though this often deoxygenates the furan ring.
Biological Activity and Mechanistic Insights
Anticancer Properties
2-(2-Bromoethyl)furan exhibits dose-dependent antiproliferative effects against leukemia (e.g., HL60) and solid tumor cell lines (e.g., MCF-7 breast cancer). Mechanistic studies suggest it induces apoptosis via mitochondrial pathway activation, characterized by caspase-3/7 activation and cytochrome c release. Additionally, it arrests the cell cycle at the G2/M phase by disrupting microtubule assembly, akin to vinca alkaloids.
Antimicrobial Activity
Preliminary screens indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 20–40 μg/mL) and fungi (e.g., Candida albicans). The bromoethyl group likely interacts with microbial cell membranes, causing permeability changes and ion leakage.
Applications in Research and Industry
Pharmaceutical Development
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Prodrug Design: The bromoethyl group serves as a leaving group in prodrugs targeting esterase-rich tissues.
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Antiviral Agents: Derivatives inhibit viral proteases in HIV-1 and hepatitis C via covalent binding.
Material Science
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Conductive Polymers: Thioether-functionalized derivatives enhance the conductivity of polythiophenes.
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Coordination Complexes: Acts as a ligand for palladium and rhodium catalysts in cross-coupling reactions.
Comparison with Structural Analogs
| Property | 2-(2-Bromoethyl)furan | 2-(Bromomethyl)furan |
|---|---|---|
| Molecular Formula | C₆H₇BrO | C₅H₅BrO |
| Boiling Point | 154–160°C | 154.8°C |
| Reactivity | SN2 at β-carbon | SN2 at α-carbon |
| Applications | Anticancer agents | Polymer crosslinkers |
The extended ethyl chain in 2-(2-bromoethyl)furan reduces steric hindrance during nucleophilic attacks compared to 2-(bromomethyl)furan, enabling broader synthetic utility .
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